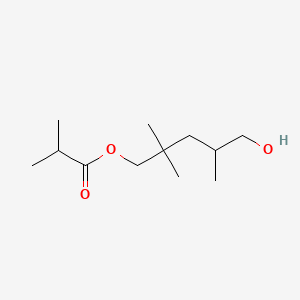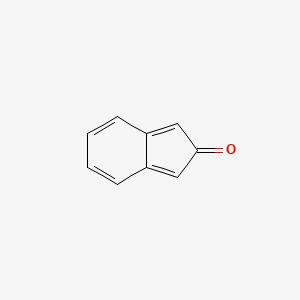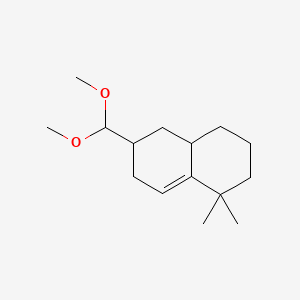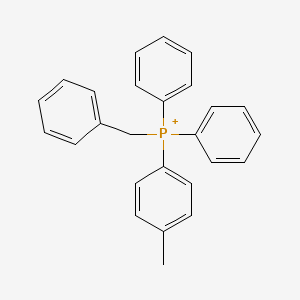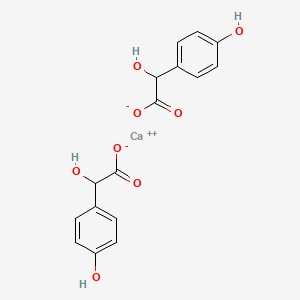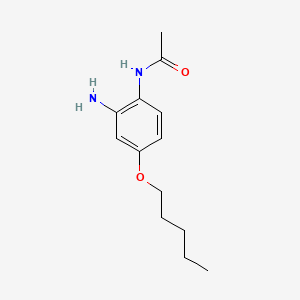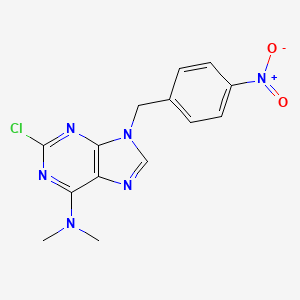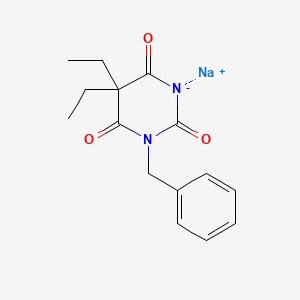
(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a long hydrocarbon chain with an unsaturated bond (Z-configuration) and multiple amine groups, making it a valuable molecule in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine typically involves the reaction of 9-octadecenylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives with specific properties.
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature makes it suitable for stabilizing emulsions and dispersions in biological systems.
Medicine
In medicine, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is explored for its potential as a drug delivery agent. Its ability to form micelles and liposomes makes it an attractive candidate for encapsulating and delivering therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties. It is also employed in the production of lubricants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems, where the compound facilitates the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-hexadecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-octylpropane-1,3-diamine
Uniqueness
Compared to its analogs, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine stands out due to its unsaturated hydrocarbon chain. This feature imparts unique chemical and physical properties, such as enhanced reactivity and the ability to form stable emulsions. Additionally, the presence of multiple amine groups allows for versatile functionalization, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
7173-64-0 |
|---|---|
Formule moléculaire |
C24H51N3 |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)-N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9- |
Clé InChI |
KSWPRMYMOCDMFJ-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN(CCCN)CCCN |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN(CCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


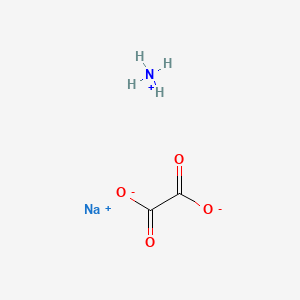

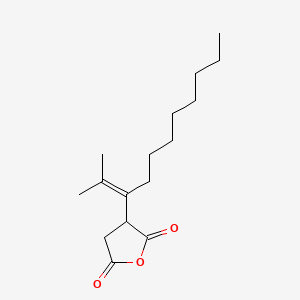
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
